Product packaging for 4-(Butoxymethyl)piperidine(Cat. No.:)

4-(Butoxymethyl)piperidine

Cat. No.: B12853434
M. Wt: 171.28 g/mol
InChI Key: YNGMRWFPGVHDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Butoxymethyl)piperidine is a chemical compound belonging to the piperidine family. Piperidine derivatives are of significant interest in medicinal chemistry and organic synthesis due to their presence in pharmacologically active molecules and their utility as versatile building blocks. The butoxymethyl side chain on the piperidine ring can influence the compound's lipophilicity and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B12853434 4-(Butoxymethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(butoxymethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-2-3-8-12-9-10-4-6-11-7-5-10/h10-11H,2-9H2,1H3

InChI Key

YNGMRWFPGVHDSP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CCNCC1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Butoxymethyl Piperidine

Reactivity Patterns at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic. This allows for a wide range of chemical transformations, which are fundamental to the synthesis of more complex derivatives.

The lone pair of electrons on the nitrogen atom readily accepts a proton, making the piperidine ring a Brønsted-Lowry base. It reacts with acids to form piperidinium (B107235) salts. For instance, piperidine is known to absorb carbon dioxide from the air to form a piperidinium carboxylate salt academicjournals.org. This basicity is a crucial aspect of its reactivity, influencing reaction conditions and its behavior in biological systems.

As a potent nucleophile, the nitrogen atom can participate in numerous bond-forming reactions. Common transformations include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce an alkyl group onto the nitrogen.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides. A common strategy in multistep syntheses involves the protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group, which can be achieved using di-tert-butyl dicarbonate (B1257347) wikipedia.org.

N-Arylation: The formation of a bond between the nitrogen and an aromatic ring, which can be accomplished through methods like the Zincke reaction, involving the ring-opening and closing of a pyridine (B92270) ring to generate N-aryl piperidines nih.gov.

Enamine Formation: Piperidine is widely used to react with ketones and aldehydes to form enamines, which are versatile intermediates in C-C bond-forming reactions, such as the Stork enamine alkylation wikipedia.org.

These reactions highlight the versatility of the piperidine nitrogen as a site for molecular elaboration, enabling the synthesis of diverse libraries of compounds for various applications.

Table 1: Representative Reactions at the Piperidine Nitrogen
Reaction TypeReagent(s)Product TypeNotes
N-AlkylationAlkyl Halide (e.g., R-Br)Tertiary AmineIntroduces an alkyl substituent on the nitrogen.
N-Acylation (Boc Protection)Di-tert-butyl dicarbonate (Boc)2ON-Boc PiperidineA common protecting group strategy in multi-step synthesis.
N-ArylationZincke Aldehyde, (Hetero)arylanilineN-Aryl PiperidineA method for creating complex N-aryl derivatives nih.gov.
Enamine SynthesisKetone or AldehydeEnamineCreates a key intermediate for alkylation at the α-carbon wikipedia.org.
Salt FormationAcid (e.g., HCl, CO2)Piperidinium SaltDemonstrates the basic character of the nitrogen atom academicjournals.org.

Reactions and Modifications of the Butoxymethyl Side Chain

The butoxymethyl side chain features a robust ether linkage (C-O-C), which is generally stable under neutral and basic conditions. However, it can be chemically modified under specific, often harsh, reaction conditions.

The most significant reaction involving this side chain is ether cleavage . Alkyl ethers can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI) mdma.ch. Theoretical studies on the decomposition of tert-butyl methyl ether catalyzed by hydrogen halides show a mechanism involving proton transfer to the ether oxygen followed by carbon-oxygen bond cleavage unirioja.es. Applying this principle to 4-(Butoxymethyl)piperidine, treatment with a strong acid like HBr would protonate the ether oxygen, making the butoxy group a better leaving group. Subsequent nucleophilic attack by the bromide ion would cleave the C-O bond, yielding 4-(hydroxymethyl)piperidine and a butyl bromide. This transformation is a key strategic step for converting the ether into a more versatile alcohol functional group.

Oxidation of the butoxymethyl side chain is another potential, though more challenging, modification. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-Ring) is analogous to a benzylic position and could be susceptible to oxidation. However, achieving selective oxidation at this position without affecting the piperidine nitrogen or other C-H bonds requires specific reagents. Catalytic systems, such as those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are well-known for the selective oxidation of alcohols to aldehydes and ketones and could potentially be adapted for C-H oxidation under certain conditions researchgate.net. Such a reaction would be synthetically valuable but would require careful optimization to avoid side reactions, including oxidation of the piperidine nitrogen.

Table 2: Potential Reactions of the Butoxymethyl Side Chain
Reaction TypeReagent(s)Potential Product(s)Notes
Ether CleavageStrong Acid (e.g., HBr, HI)4-(Hydroxymethyl)piperidine + Butyl HalideA standard method for converting stable ethers to more reactive alcohols mdma.ch.
C-H OxidationSpecialized Oxidizing Agents (e.g., TEMPO-based systems)4-(Butoxycarbonyl)piperidine or other oxidized formsChallenging due to selectivity issues with the piperidine nitrogen.

Stereochemical Control and Analysis in Chemical Transformations

While this compound itself is an achiral molecule, many of its derivatives, particularly those with additional substituents on the piperidine ring, can be chiral. The control of stereochemistry during the synthesis of these derivatives is a critical aspect of modern medicinal and materials chemistry. Methodologies for achieving stereocontrol in piperidine synthesis can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis aims to create a specific stereoisomer directly. This can be achieved by:

Hydrogenation of Pyridine Precursors: The catalytic hydrogenation of substituted pyridines is a common route to piperidines. The choice of catalyst and substrate can influence the diastereoselectivity of the product, often favoring the formation of cis-isomers nih.govwhiterose.ac.uk.

Cyclization Strategies: Intramolecular cyclization reactions can be designed to control the formation of stereocenters. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols with excellent diastereoselectivity nih.gov.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed nih.govresearchgate.net. This approach has been used effectively in the synthesis of various substituted N-heterocycles.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers. Common methods include:

Diastereomeric Salt Formation: Reacting a racemic amine with a chiral acid (a resolving agent) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization pharmtech.comwikipedia.org.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate enantiomers based on their differential interactions with the chiral column material. This technique has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives nih.gov.

Kinetic Resolution: In a kinetic resolution, one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, enantioenriched starting material and the product nih.govwhiterose.ac.uk.

These strategies provide a powerful toolkit for chemists to access stereochemically pure piperidine derivatives, which is essential as the biological activity of chiral molecules often resides in a single enantiomer.

Exploration of Derivatives and Analogues of 4 Butoxymethyl Piperidine

Design Principles for Novel 4-Substituted Piperidine (B6355638) Scaffolds

The design of novel 4-substituted piperidine scaffolds is a strategic process in drug discovery aimed at optimizing a molecule's interaction with its biological target and improving its drug-like properties. The introduction of substituents at the 4-position of the piperidine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

A key principle involves modulating the physicochemical properties of the molecule. For instance, introducing a polar group at the 4-position, such as a hydroxyl group, has been shown to improve oral bioavailability compared to non-hydroxylated analogues. nih.gov This strategy is based on the rationale that a polar functional group can form favorable hydrogen bond interactions with the target protein, as seen in the case of certain renin inhibitors where a 4-hydroxyl group H-bonds to a serine residue in the enzyme's active site. nih.gov

The three-dimensional (3D) geometry of the piperidine scaffold is another critical design element. Transitioning from a flat, 2D aromatic ring (like pyridine) to a 3D piperidine scaffold dramatically increases shape diversity, providing more opportunities to optimize interactions within a protein's binding pocket. rsc.org The stereochemistry of the substituents is also crucial. The orientation of groups on the piperidine ring (axial vs. equatorial) affects the molecule's conformation and how it is presented to its biological target. rsc.org The introduction of chiral centers into the piperidine ring can enhance biological activities, selectivity, and pharmacokinetic properties while potentially reducing cardiac toxicity. researchgate.net

Furthermore, the piperidine ring can act as a transition-state surrogate, where the basic nitrogen atom interacts with key acidic residues, such as aspartic acid, in an enzyme's active site. nih.gov The design process, therefore, considers not just the substituent at the 4-position but also how the entire scaffold, including the nitrogen atom and other substituents, will orient itself to achieve optimal binding.

Design PrincipleRationaleExample Application
Introduction of Polar Groups Enhance solubility and bioavailability; form specific hydrogen bonds with the target.Adding a 4-hydroxyl group to piperidine-based renin inhibitors improved oral bioavailability. nih.gov
Exploitation of 3D Shape Increase shape diversity for better fit in protein binding pockets compared to flat aromatic rings.Disubstituted piperidines offer significantly more 3D isomeric possibilities than their pyridine (B92270) counterparts. rsc.org
Control of Stereochemistry Influence molecular conformation (e.g., chair vs. twist-boat) and the spatial orientation of substituents for optimal target interaction.The cis/trans configuration of substituents on the piperidine ring determines the lowest energy conformation and biological activity. rsc.org
Use as a Scaffold Provide a rigid and versatile core for attaching various functional groups at defined spatial orientations.Chiral piperidine scaffolds are used to modulate physicochemical properties and improve pharmacokinetics. researchgate.net

Synthesis and Academic Investigation of N-Substituted and Ring-Substituted Derivatives

The academic investigation of 4-substituted piperidine derivatives relies on a diverse array of synthetic methodologies to generate novel compounds for biological evaluation. These methods allow for systematic modifications at both the piperidine nitrogen (N-substitution) and the carbon atoms of the ring (ring-substitution).

N-Substituted Derivatives: Modification of the piperidine nitrogen is a common strategy to explore structure-activity relationships (SAR). A variety of substituents can be introduced through methods such as reductive amination, alkylation, and aza-Michael reactions. researchgate.net For example, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized to investigate their activity as T-type Ca2+ channel inhibitors. nih.gov These syntheses often start from a pre-formed piperidine core, such as N-Boc-piperidin-4-one, which can be reacted with various amines or alkylating agents. researchgate.net

Ring-Substituted Derivatives: The synthesis of ring-substituted piperidines involves the formation of the heterocyclic ring itself with the desired substitution pattern. These methods are often more complex and can include intramolecular cyclization cascades, multicomponent reactions, and ring-closing metathesis. nih.govresearchgate.net For instance, piperidine synthesis has been achieved through an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov Another approach involves the ring expansion of smaller heterocyclic precursors, such as converting a substituted pyrrolidine (B122466) into an optically active 3-substituted piperidine.

The table below summarizes various synthetic routes used to create substituted piperidine derivatives.

Synthetic MethodType of DerivativeDescription
Reductive Amination N-SubstitutedA reaction between a ketone (e.g., piperidin-4-one) and an amine, followed by reduction, to form a new N-C bond. researchgate.net
Aza-Michael Reaction N-SubstitutedThe addition of the piperidine nitrogen to an activated alkene (e.g., acrylonitrile) to create derivatives with a carbon chain extension. researchgate.net
Intramolecular Cyclization Ring-SubstitutedA cascade reaction where a linear precursor undergoes cyclization to form the piperidine ring, often mediated by an acid. nih.gov
Ring-Closing Metathesis (RCM) Ring-SubstitutedA powerful method to form cyclic compounds, used to convert dienylamides into functionalized, enantiopure piperidines. researchgate.net
Multicomponent Reactions Ring-SubstitutedA one-pot reaction where three or more reactants combine to form a complex product, such as a highly substituted piperidin-2-one. researchgate.net

These synthetic explorations are crucial for academic investigations into how different substitution patterns affect a molecule's biological activity, providing valuable data for the development of new therapeutic agents. nih.govnih.gov

Development of Conjugated and Hybrid Molecular Structures Incorporating the 4-(Butoxymethyl)piperidine Motif

A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, a better selectivity profile, or a multi-target mechanism of action. nih.gov The 4-substituted piperidine motif, including structures related to this compound, serves as a versatile building block in the construction of such hybrid molecules.

The design of these conjugates typically involves three components: the piperidine scaffold, a second bioactive molecule, and a linker that connects them. nih.gov The linker can be designed to be cleavable, releasing the individual components at the site of action, or non-cleavable, where the entire hybrid molecule acts as the therapeutic agent. nih.gov

Research in this area has led to the development of various hybrid structures. For example, coumarin-based scaffolds have been linked to piperidine moieties to create potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. mdpi.com In these designs, the piperidine portion is intended to interact with the catalytic active site (CAS) of the enzyme, while the coumarin (B35378) part can bind to the peripheral anionic site (PAS). mdpi.com Similarly, hybrids combining isatin (B1672199) with a piperidine core have been explored as a strategy to overcome drug resistance in antimycobacterial agents. nih.gov

The following table provides examples of hybrid molecular structures that incorporate a piperidine scaffold, illustrating the diversity of this approach.

Piperidine Scaffold RoleConjugated MoietyLinker TypeResearch Objective
Enzyme Active Site Binding CoumarinAlkoxy chainDevelopment of multi-target acetylcholinesterase inhibitors for Alzheimer's disease. mdpi.com
Pharmacokinetic Modifier 1,2,3-TriazoleClick chemistry linkageCreation of novel agents with versatile pharmacological properties.
Core Structural Unit IsatinVarious covalent bondsTo enhance lipophilicity and overcome drug resistance in antimycobacterial agents. nih.gov
Cationic Moiety Tetrahydroisoquinoline (THIQ)Penta-methylene chainP-glycoprotein (P-gp) inhibition to overcome multidrug resistance in cancer. nih.gov

The development of these conjugated and hybrid molecules demonstrates the immense potential of merging the favorable structural and physicochemical properties of the piperidine scaffold with other bioactive components to create novel chemical entities for therapeutic applications. nih.gov

Advanced Analytical Methodologies for the Investigation of 4 Butoxymethyl Piperidine

Mass Spectrometry Techniques for Structural Identification and Characterization of Derivatives (e.g., GC-MS, LC-MS/MS, LC-HRMS)

Mass spectrometry (MS) is an indispensable tool for the structural identification of 4-(Butoxymethyl)piperidine and its derivatives. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides highly specific information about the molecular weight and fragmentation pattern of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique. This compound, with a predicted boiling point amenable to GC analysis, can be effectively characterized using this method. In a typical GC-MS analysis, the compound is first separated from other components in a mixture on a capillary column. Upon entering the mass spectrometer, it is ionized, commonly by Electron Ionization (EI), which induces fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. The fragmentation pattern for this compound would be expected to include characteristic losses, such as the cleavage of the butoxy group, the butyl group, or fragmentation of the piperidine (B6355638) ring itself. This technique is particularly useful for identifying impurities and reaction byproducts in the synthesis of the target compound google.comresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. mdpi.comwindows.net This method uses "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate a protonated molecule [M+H]+ with minimal fragmentation in the initial stage. This precursor ion can then be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions). This two-stage mass analysis (MS/MS) provides exceptional selectivity and sensitivity, making it ideal for detecting trace levels of this compound in complex matrices and for detailed structural analysis of its derivatives windows.netnih.gov.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements policija.si. This capability allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. For this compound (C10H21NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass, which is crucial for unambiguous identification.

The table below summarizes typical parameters for the mass spectrometric analysis of piperidine derivatives, which would be applicable to this compound.

ParameterGC-MSLC-MS/MS
Chromatography Column HP-1MS (or similar non-polar)C18 Reverse-Phase (e.g., 50 x 4.6 mm, 1.8 µm)
Carrier Gas/Mobile Phase HeliumGradient of Water/Acetonitrile (B52724) with Formic Acid
Ionization Source Electron Ionization (EI) at 70 eVElectrospray Ionization (ESI), Positive Mode
Mass Analyzer QuadrupoleTriple Quadrupole (QqQ) or TOF
Scan Mode Full Scan (50-550 amu)Multiple Reaction Monitoring (MRM) or Full Scan
Expected Precursor Ion M+•[M+H]+
Expected Key Fragments Loss of -OCH2(CH2)2CH3, loss of -(CH2)3CH3, piperidine ring fragmentsFragments from CID of the precursor ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netslideshare.netsemanticscholar.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its constitution and, if applicable, its stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the protons of the butoxy group (methyl, three methylene (B1212753) groups), the methylene bridge (-O-CH₂-piperidine), and the protons on the piperidine ring itself. The chemical shifts (δ) and spin-spin coupling patterns are characteristic of the structure. For instance, the protons on the piperidine ring would appear as complex multiplets, while the methyl group of the butoxy chain would be a triplet chemicalbook.comchemicalbook.comchemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals would be expected, corresponding to the four carbons of the butoxy group, the bridging methylene carbon, and the five carbons of the piperidine ring.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity within the butoxy chain and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the butoxy group to the piperidine ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemical arrangement, such as the relative orientation (axial vs. equatorial) of the butoxymethyl substituent on the piperidine ring, by identifying protons that are close in space.

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound, based on data from similar substituted piperidines. nih.govacs.org

Structural UnitAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Butoxy Group -CH₃~0.9 (triplet)~14
-CH₂-CH₃~1.4 (sextet)~19
-CH₂-CH₂-CH₃~1.6 (quintet)~32
-O-CH₂-~3.4 (triplet)~70
Bridge Piperidine-CH₂-O-~3.3 (doublet)~75
Piperidine Ring CH (at C4)~1.7 (multiplet)~38
CH₂ (at C2, C6)~2.6 (axial), ~3.0 (equatorial)~45
CH₂ (at C3, C5)~1.2 (axial), ~1.8 (equatorial)~30

Chromatographic Methods for Purification, Separation, and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, purification, and quantitative analysis of this compound. nih.govwiley-vch.deunodc.org HPLC is routinely used to assess the purity of synthesized batches and to isolate the compound from reaction mixtures.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of moderately polar compounds like substituted piperidines. sielc.com In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The retention of this compound on the column is influenced by its hydrophobicity; adjusting the ratio of the organic solvent in the mobile phase allows for the optimization of its separation from impurities. nih.gov

Method Parameters:

Column: A C18 column is generally suitable. researchgate.netepa.gov

Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile is common. Small amounts of additives like formic acid or trifluoroacetic acid are often used to improve peak shape for basic compounds like piperidines by ensuring the amine is protonated.

Detection: Since the this compound structure lacks a strong UV chromophore, detection can be challenging. UV detection at low wavelengths (~200-210 nm) may be possible. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly effective alternatives. researchgate.netepa.gov If the analysis is performed by LC-MS, the mass spectrometer serves as the detector.

The table below outlines a typical set of conditions for the purity assessment of a piperidine derivative by RP-HPLC.

ParameterTypical Condition
Instrument High-Performance Liquid Chromatograph
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection CAD or UV at 210 nm
Injection Volume 5-10 µL

Spectroscopic and Potentiometric Approaches for Chemical Equilibria and Reaction Monitoring

Beyond structural characterization and purity assessment, other analytical methods are employed to understand the chemical properties of this compound and to monitor its formation or conversion in real-time.

Reaction Monitoring: Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions. For the synthesis of this compound, ¹H NMR spectroscopy can be used to determine the reaction conversion by integrating the signals of the starting materials and the product over time. nih.gov A sample is taken from the reaction mixture, and an internal standard is added to allow for quantitative measurement of the components. This provides a "spectroscopic yield" and helps in optimizing reaction conditions such as temperature and time. nih.gov

Chemical Equilibria Studies: The basicity of the nitrogen atom in the piperidine ring is a key chemical property. Potentiometric titration is a classic and effective method for determining the acid dissociation constant (pKa) of this functional group. ijcce.ac.irresearchgate.net In this experiment, a solution of this compound is titrated with a standard acid (e.g., HCl), and the pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve allows for the precise determination of the pKa value, which governs the compound's degree of protonation at a given pH. This information is critical for understanding its behavior in different chemical and biological environments. researchgate.net

Computational and Theoretical Investigations on 4 Butoxymethyl Piperidine and Analogues

In Silico Prediction of Molecular Interactions and Potential Biological Targets

In silico methods are instrumental in the early stages of drug discovery for predicting the biological profiles of novel compounds. For 4-(Butoxymethyl)piperidine and its analogues, computational tools can screen for potential protein targets and predict a spectrum of pharmacological activities, thereby prioritizing compounds for further preclinical investigation. clinmedkaz.org

Molecular Docking and Target Identification: Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For piperidine (B6355638) derivatives, docking studies have been successfully employed to identify potential interactions with various biological targets, including enzymes and receptors. researchgate.netnih.gov By modeling the binding of this compound into the active sites of a range of known proteins, researchers can estimate its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, studies on similar 4-substituted piperidine structures have revealed crucial interactions that determine their inhibitory potential against targets like the p53-hDM2 protein interaction. nih.gov These computational approaches can help identify this compound as a potential inhibitor or modulator of therapeutically relevant proteins.

Prediction of Biological Activity Spectra: Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used to forecast the likely biological targets and pharmacological effects of small molecules based on their chemical structure. clinmedkaz.org These tools compare the structure of a query molecule, such as this compound, against vast databases of known bioactive compounds. For other piperidine derivatives, these methods have successfully predicted a wide range of activities, including effects on the central nervous system, antitumor properties, and interactions with enzymes, receptors, and ion channels. clinmedkaz.org Applying these predictive tools to this compound can generate a probabilistic assessment of its potential therapeutic applications, guiding experimental validation. researchgate.net

The table below illustrates the types of potential biological targets for piperidine analogues as predicted by common in silico tools.

ToolPredicted Target ClassPotential Pharmacological Effect
SwissTargetPredictionEnzymes (Kinases, Proteases), GPCRs, Ion ChannelsAntitumor, CNS activity, Antiarrhythmic
PASS OnlineNeurotransmitter Uptake InhibitorAntidepressant, Anti-Parkinsonian
Molecular DockingSpecific Enzymes (e.g., AChE, PI3Kδ)Anti-Alzheimer, Anti-cancer

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Analysis and Transition State Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and reaction pathways of molecules. These methods are essential for understanding the synthesis of this compound and for predicting its chemical behavior.

Reaction Mechanism Analysis: DFT calculations are used to model the energetic profiles of chemical reactions, including the synthesis of the piperidine ring. A common route to piperidines is the hydrogenation of pyridine (B92270) precursors. nih.govresearchgate.net DFT can elucidate the stepwise mechanism of such reactions, calculating the energies of reactants, intermediates, transition states, and products. researchgate.net For example, studies on the copper-catalyzed intramolecular C-H amination to form piperidines have used DFT to propose a Cu(I)/Cu(II) catalytic cycle and determine the free energy profiles of different pathways. acs.org This level of detail helps in optimizing reaction conditions to improve yields and stereoselectivity for the synthesis of functionalized piperidines like this compound.

Transition State Determination: Identifying the structure and energy of transition states is crucial for understanding reaction kinetics. DFT calculations can locate the transition state geometry and calculate its energy barrier, which is the rate-determining step of a reaction. acs.org For instance, in the functionalization of N-alkyl piperidines, DFT has been used to analyze the transition states for the formation of endo-cyclic versus exo-cyclic iminium ions, explaining the observed regioselectivity. acs.org Such analyses could be applied to predict the reactivity and potential metabolic pathways of the this compound molecule by identifying the most likely sites of reaction and the energy required for those transformations.

Electronic Properties: DFT is also used to calculate fundamental electronic properties. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively, and the HOMO-LUMO gap is a descriptor of chemical reactivity and stability. nih.gov A Molecular Electrostatic Potential (MEP) map can visualize the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites and predicting regions involved in intermolecular interactions. nih.govtandfonline.com

The following table presents a hypothetical summary of DFT-calculated parameters for a piperidine derivative.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical stability
Activation Energy (Hypothetical Reaction)22.9 kcal/molDetermines reaction rate

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and dynamic behavior of a molecule are critical to its biological function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements and temporal evolution of this compound and its interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.govnih.gov When a ligand like this compound is docked to a protein target, MD simulations can be used to assess the stability of the resulting complex. researchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions, indicating the structural stability of the complex. A stable RMSD suggests a persistent binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High fluctuations may suggest regions of the protein that are disordered or undergo conformational changes upon ligand binding. researchgate.net

These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein responds to the ligand's presence, providing a more realistic model of the molecular recognition process. nih.gov

Structure-Based Design Principles for Rational Compound Development

The piperidine ring is considered a "privileged scaffold" because its structure is frequently found in compounds that bind to a variety of biological targets. nih.gov Rational, structure-based design leverages structural information from experimental or computational studies to guide the modification of a lead compound, such as this compound, to enhance its therapeutic properties.

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in a molecule's structure affect its biological activity. For piperidine derivatives, research has shown that the type, position, and stereochemistry of substituents on the ring are critical for potency and selectivity. nih.govacs.org For example, modifying the substituents at the C4 position of the piperidine ring can significantly alter binding affinity for targets like opioid receptors or PI3Kδ. nih.govnih.gov Based on the predicted binding mode of this compound, rational modifications could be proposed. This might involve:

Altering the length or branching of the butoxy chain to optimize hydrophobic interactions.

Introducing hydrogen bond donors or acceptors to form new interactions with the target protein.

Modifying other positions on the piperidine ring to improve binding or modulate physicochemical properties like solubility and metabolic stability. thieme-connect.comresearchgate.net

Improving Pharmacokinetic Properties: Rational design is not only about improving potency but also about optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The piperidine scaffold can influence properties like lipophilicity and metabolic stability. thieme-connect.comthieme-connect.com Computational models can predict these properties, allowing for in silico screening of designed analogues before synthesis. By systematically modifying the structure of this compound—for instance, by introducing fluorine atoms or replacing parts of the structure with bioisosteres—it is possible to design new compounds with improved drug-like profiles. researchgate.net This iterative process of design, computational prediction, synthesis, and testing is a hallmark of modern drug discovery. dndi.org

Academic Applications in Chemical Biology and Advanced Materials

Utility as Key Synthetic Intermediates for Complex Molecular Architectures

The piperidine (B6355638) ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products. nih.govnih.gov Consequently, functionalized piperidines like 4-(Butoxymethyl)piperidine are of significant interest as key synthetic intermediates for the construction of more complex molecular structures. nih.govnih.gov The piperidine moiety can be synthesized through various methods, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and multicomponent reactions. nih.gov

The 4-substituted piperidine framework is a cornerstone in the synthesis of a new generation of highly active narcotic analgesics, such as fentanyl analogues. researchgate.net The butoxymethyl group at the 4-position offers several advantages in synthesis. The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's conformation and interaction with biological targets. The butyl group provides lipophilicity, which can be crucial for membrane permeability and pharmacokinetic properties. Furthermore, the ether linkage is generally stable under many reaction conditions, allowing for further chemical modifications on the piperidine nitrogen or other parts of the molecule. This makes the scaffold a versatile starting point for creating libraries of compounds for drug discovery and development. researchgate.net

Integration into Novel Materials and Polymer Systems

The chemical properties of the piperidine ring make it a useful functional group for incorporation into advanced materials and polymer systems. Its integration can impart specific characteristics such as thermal stability, conductivity, and biocompatibility to the resulting materials.

In the field of energy materials, piperidine has been incorporated into the backbone of poly(arylene piperidinium) polymers to create high-performance anion exchange membranes (AEMs). rsc.org These membranes are critical components of fuel cells. The piperidine rings in the polymer can be quaternized to form cationic groups, which facilitate the transport of hydroxide (B78521) ions. rsc.org These AEMs have demonstrated high ion conductivity and excellent resistance to degradation under highly alkaline conditions. rsc.orgacs.org

Piperidine-based polymers have also been developed for other specialized applications. For instance, polymers containing a 6-ring piperidine structure have been synthesized and evaluated as kinetic hydrate (B1144303) inhibitors (KHIs). acs.org These polymers are designed to prevent the formation of gas hydrates in oil and gas pipelines, which is a significant operational challenge.

Furthermore, piperidine derivatives have been used to create bioactive films for drug delivery applications. nih.gov In one study, a piperidine-containing compound was integrated into a sodium alginate/poly(vinyl alcohol) (PVA) matrix. The resulting polymeric films showed promising antimicrobial activity and were proposed as a system for the controlled release of therapeutic molecules. nih.gov

Future Research Trajectories for 4 Butoxymethyl Piperidine

Innovations in Stereoselective and Sustainable Synthetic Methodologies

The development of novel synthetic methods for creating substituted piperidines is a dynamic area of research. nih.gov Future work on 4-(Butoxymethyl)piperidine and its analogs will likely prioritize stereoselectivity—the controlled synthesis of specific stereoisomers—and sustainability, aligning with the principles of green chemistry. rasayanjournal.co.in

Stereoselective Synthesis: The biological activity of piperidine (B6355638) derivatives is highly dependent on the spatial arrangement of their substituents. whiterose.ac.uk Therefore, methods that yield specific isomers are of paramount importance.

Catalytic Asymmetric Synthesis: Transition metal catalysis, using elements like gold, palladium, rhodium, and iridium, has emerged as a powerful tool for the enantioselective synthesis of piperidines. nih.govnih.govnih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for instance, can produce piperidin-4-ols with excellent diastereoselectivity, which are precursors to 4-substituted piperidines. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation can be employed to create highly enantioselective C4-substituted piperidines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) offers a metal-free alternative for stereoselective synthesis. Carbene-catalyzed intramolecular aza-Michael reactions, for example, can achieve good enantioselectivity in the formation of the piperidine ring. nih.gov

Sustainable Methodologies: Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources in chemical synthesis. rasayanjournal.co.indokumen.pub

Water-Mediated Reactions: Utilizing water as a solvent is a key green chemistry approach. nih.govresearchgate.net It has been shown that the conversion of substituted pyridines to piperidines can be effectively carried out in water, preventing the racemization of enantioenriched substrates. nih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces solvent waste. nih.govrasayanjournal.co.in These one-pot processes are ideal for creating extensive libraries of piperidine derivatives for screening. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-driven syntheses are energy-efficient methods that can significantly shorten reaction times and improve yields. rasayanjournal.co.indokumen.pub These techniques have been successfully applied to the synthesis of various heterocyclic compounds and represent a promising avenue for the synthesis of this compound derivatives. rasayanjournal.co.in

Table 1: Modern Synthetic Approaches for Piperidine Derivatives
MethodologyKey FeaturesPotential Advantage for this compound Synthesis
Gold-Catalyzed CyclizationHigh efficiency and modularity. nih.govStereoselective synthesis of precursors. nih.gov
Iridium-Catalyzed HydrogenationEnables stereoselective synthesis in water. nih.govAccess to specific enantiomers with reduced environmental impact. nih.gov
Multicomponent Reactions (MCRs)One-pot synthesis, reduced waste, high efficiency. nih.govrasayanjournal.co.inRapid generation of diverse analog libraries. nih.gov
Microwave/Ultrasound-Assisted SynthesisShorter reaction times, higher yields, energy efficient. rasayanjournal.co.indokumen.pubAccelerated and more sustainable production. rasayanjournal.co.in

Advanced Analytical Techniques for High-Throughput Characterization

As synthetic methods evolve to produce large libraries of compounds, the need for rapid and accurate analytical techniques becomes critical. High-throughput characterization is essential for identifying promising derivatives of this compound for further investigation.

Chromatography and Mass Spectrometry: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a foundational technique for the analysis and purification of piperidine derivatives. researchgate.net When coupled with mass spectrometry (LC-MS), it allows for the rapid determination of molecular weight and structural information from complex reaction mixtures. tandfonline.com For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) is also a viable analytical tool. google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the unambiguous structural elucidation of novel compounds. 1H and 13C NMR are routinely used to confirm the carbon-hydrogen framework of synthesized piperidines. researchgate.netnih.gov More sophisticated 2D-NMR experiments can reveal through-bond and through-space correlations, which are crucial for determining the relative stereochemistry of substituents on the piperidine ring.

Automated Analysis: The integration of automated liquid handlers with analytical instruments like LC-MS and NMR allows for the unattended analysis of hundreds or thousands of samples. This high-throughput capability is essential for screening the outputs of combinatorial and MCR-based synthetic efforts, accelerating the discovery process.

Table 2: Analytical Techniques for Characterizing Piperidine Derivatives
TechniqueInformation ProvidedRelevance to High-Throughput Screening
HPLC/UPLCPurity assessment and separation of isomers. researchgate.netsielc.comFast analysis times are suitable for screening large numbers of samples. sielc.com
Mass Spectrometry (MS)Molecular weight confirmation and fragmentation patterns. tandfonline.comDirectly coupled with HPLC for rapid identification. tandfonline.com
NMR SpectroscopyDefinitive structural and stereochemical elucidation. nih.govCan be automated for screening, though typically lower throughput than MS.

Integration of Computational and Experimental Approaches for Predictive Chemical Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for modern chemical research. In silico (computer-based) methods can predict the properties of hypothetical molecules, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for a series of this compound analogs, researchers could predict the activity of new, unsynthesized derivatives. tandfonline.comtandfonline.com These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. nih.govbenthamscience.com

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. tandfonline.comnih.gov Molecular docking could be used to screen virtual libraries of this compound derivatives against known biological targets to identify potential lead compounds for various diseases. researchgate.netnih.gov The binding affinity and mode of interaction predicted by docking studies can guide the design of more potent and selective molecules. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. researchgate.net This can help validate the stability of binding poses predicted by molecular docking and provide a more detailed understanding of the intermolecular interactions driving the binding event. nih.gov

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The piperidine motif is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including neurological disorders and cancer. researchgate.netajchem-a.com The future of research on this compound will likely involve its application in interdisciplinary fields that bridge the gap between synthetic chemistry and biology.

Development of Chemical Probes: Functionalized piperidines can be designed as chemical probes to study biological processes. By incorporating reporter tags (e.g., fluorescent dyes or biotin) or reactive groups, derivatives of this compound could be used to label specific proteins or enzymes, helping to elucidate their function in living systems.

Fragment-Based Drug Discovery (FBDD): The piperidine core is a valuable 3D fragment for FBDD, an approach where small molecular fragments are screened for weak binding to a biological target. whiterose.ac.uk Hits from these screens are then optimized and grown into more potent lead compounds. This compound and its simple derivatives could serve as starting points in FBDD campaigns.

Target Identification and Validation: The synthesis of focused libraries of this compound analogs for screening against various biological targets can lead to the discovery of novel bioactive compounds. nih.gov These "hits" can help identify and validate new targets for therapeutic intervention, contributing to a deeper understanding of disease biology. The piperidine scaffold has shown activity against targets as diverse as sigma receptors, opioid receptors, and various kinases. tandfonline.comnih.govnih.gov

This interdisciplinary approach, combining advanced synthesis, high-throughput analysis, and predictive computational design, will be crucial for unlocking the full potential of the this compound scaffold and its derivatives in both fundamental research and therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.